2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Descripción

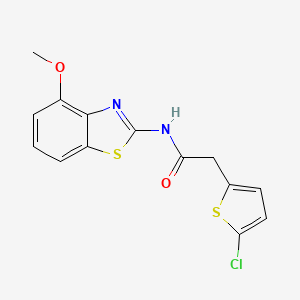

This compound features a benzothiazole core substituted with a 4-methoxy group at the 4-position and an acetamide linker connected to a 5-chlorothiophene moiety. Benzothiazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-19-9-3-2-4-10-13(9)17-14(21-10)16-12(18)7-8-5-6-11(15)20-8/h2-6H,7H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELOXXNIOWLNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

Coupling Reaction: The acid chloride is then reacted with 4-methoxybenzo[d]thiazol-2-amine in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can serve as a probe to study various biological processes and pathways.

Mecanismo De Acción

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.

Comparación Con Compuestos Similares

Substituent Position on Benzothiazole Ring

- 4-Methoxy vs. 6-Methoxy Substitution: The compound BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) demonstrated potent antimicrobial activity (MIC: 3.125–12.5 µg/ml against E. coli, S. aureus), attributed to the 6-methoxy group’s influence on molecular conformation and target binding .

Heterocyclic Moieties in the Acetamide Side Chain

- 5-Chlorothiophene vs. Pyridine/Azole Derivatives: BTC-r (with a pyridine-3-yl amino group) showed comparable antimicrobial activity to BTC-j, suggesting that electron-rich heterocycles enhance target engagement . The 5-chlorothiophene in the target compound introduces a hydrophobic chloro substituent, which may improve membrane permeability but reduce polar interactions compared to nitrogen-containing heterocycles .

Core Heterocycle: Benzothiazole vs. Benzoxazole

- Benzoxazole Analogs :

- Compounds like N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide () exhibit similar synthetic pathways but differ in bioactivity due to the oxygen atom in benzoxazole, which reduces electron density compared to benzothiazole’s sulfur atom. This difference could influence binding to targets like DNA gyrase or FPR receptors .

Antimicrobial Activity

- Key Findings :

- BTC-j and BTC-r (benzothiazole acetamides) showed MIC values as low as 3.125 µg/ml against gram-negative bacteria, highlighting the role of substituents in activity .

- The target compound’s 5-chlorothiophene may confer broader-spectrum activity due to increased lipophilicity, though direct evidence is needed .

Enzyme Inhibition

- CK-1δ Inhibition :

- The compound BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) exhibited a pIC50 of 7.8, with GlideXP docking scores suggesting strong binding. The trifluoromethyl group’s electron-withdrawing effect contrasts with the target compound’s 4-methoxy group, indicating substituent-dependent potency .

Antidiabetic Potential

- Docking Studies :

Data Tables

Table 1: Comparative Antimicrobial Activity of Benzothiazole Acetamides

Actividad Biológica

The compound 2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole and thiophene, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer

- Antibacterial

- Antifungal

- Antinociceptive

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance, compounds featuring the benzothiazole moiety have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

A study demonstrated that a related benzothiazole compound induced apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzothiazole Derivative | HeLa | 5.2 | Caspase activation |

| Benzothiazole Derivative | MCF-7 | 4.8 | Cell cycle arrest |

Antibacterial and Antifungal Properties

Compounds containing benzothiazole and thiophene rings have also shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential enzymes.

Research Findings

In vitro studies have indicated that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Antinociceptive Activity

The antinociceptive properties of similar compounds have been explored in animal models. Research has shown that these compounds can reduce pain responses through central nervous system pathways.

Experimental Study

In a controlled study using a formalin test in rodents, the compound demonstrated significant pain relief at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally.

Q & A

Q. Basic Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the acetamide linkage and substituent positions. Key signals include:

- ~δ 2.1–2.3 ppm : Acetamide methylene protons.

- ~δ 7.2–7.8 ppm : Aromatic protons from the benzothiazole and thiophene moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~365.8 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm−1 (amide C=O stretch) and ~1250 cm−1 (C-O of methoxy group) confirm functional groups .

What in vitro assays are suitable for evaluating the compound’s biological activity, and how should experimental controls be designed?

Q. Basic Biological Screening

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits. Use staurosporine as a positive control .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC50 determination. Include cisplatin as a reference drug and normalize against untreated cells .

- Controls : Use DMSO vehicle controls (<0.1% v/v) and replicate experiments in triplicate to assess batch-to-batch variability .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced SAR Strategies

- Substituent Variation : Replace the 5-chlorothiophene with fluorinated or methylated analogs to assess electronic effects on binding affinity .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against crystal structures of target enzymes (PDB ID: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonding with the benzothiazole nitrogen) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrophobic clusters near the methoxy group) .

How can researchers resolve contradictions in reported biological data for this compound?

Q. Advanced Data Analysis

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) and calculate Hill slopes to confirm cooperative binding .

- Off-Target Profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out nonspecific inhibition .

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. enzymatic activity) to validate mechanism-of-action claims .

What strategies mitigate instability issues during in vivo studies?

Q. Advanced Stability Studies

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Maximum stability is observed at pH 6–7 .

- Thermal Degradation : Store lyophilized samples at −80°C and avoid repeated freeze-thaw cycles. Use DSC to determine melting points (>180°C suggests thermal resilience) .

- Metabolite Identification : Perform LC-MS/MS on plasma samples from rodent models to detect primary metabolites (e.g., O-demethylation products) .

How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced Computational Approaches

- ADME Prediction : Use SwissADME to estimate logP (~3.2 indicates moderate lipophilicity) and BBB permeability (likely low due to acetamide polarity) .

- QSAR Modeling : Train models on datasets of benzothiazole analogs to correlate topological descriptors (e.g., Wiener index) with bioavailability .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with modified thiophene substituents to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.